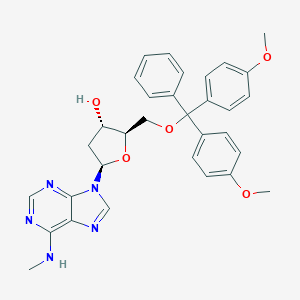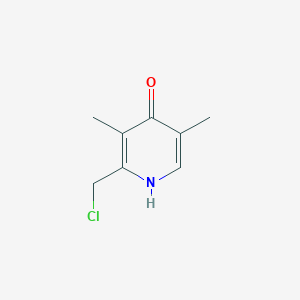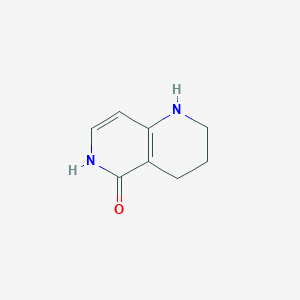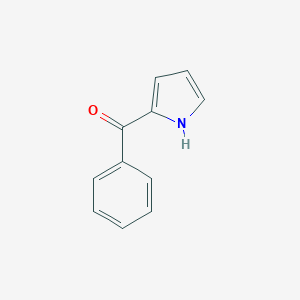
2-ベンゾイルピロール
概要
説明
2-Benzoylpyrrole is an organic compound with the molecular formula C₁₁H₉NO. It is a derivative of pyrrole, where a benzoyl group is attached to the second position of the pyrrole ring. This compound is known for its weak acidity and high lipophilicity, making it a significant molecule in various chemical and biological applications .
科学的研究の応用
2-Benzoylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Its derivatives are used in the development of pesticides and other agrochemicals.
Safety and Hazards
2-Benzoylpyrrole can cause skin irritation and serious eye irritation . In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the compound comes into contact with the skin, it is recommended to wash off with soap and plenty of water . In case of eye contact, rinse cautiously with water for several minutes . If ingested, rinse mouth and seek medical advice .
作用機序
Target of Action
2-Benzoylpyrrole is primarily targeted towards insecticidal and acaricidal activity . It is designed and synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins .
Mode of Action
The mode of action of 2-Benzoylpyrrole is similar to that of chlorfenapyr and dioxapyrrolomycin, which are both uncouplers of oxidative phosphorylation . They can uncouple respiratory electron transport and ATP synthesis within mitochondria, leading to a lack of energy in the biological cell and eventually causing cell death .
Biochemical Pathways
The biochemical pathways affected by 2-Benzoylpyrrole are those involved in oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, 2-Benzoylpyrrole disrupts the normal energy production processes within the cell .
Pharmacokinetics
It is noted that these compounds or their parent compounds possessweak acidity and high lipophilicity , the two characteristic properties for uncouplers of oxidative phosphorylation . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
Conversely, most N-alkylated compounds exhibited both insecticidal activity and acaricidal activity .
Action Environment
It is known that the insecticidal activity of these compounds can vary depending on the substituents on the benzene ring . This suggests that the chemical environment and specific structural features of the compound can influence its action.
生化学分析
Biochemical Properties
2-Benzoylpyrrole is expected to have insecticidal and acaricidal activity due to its biochemical properties . It interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is largely dependent on the substituents on the benzene ring of the compound .
Cellular Effects
The effects of 2-Benzoylpyrrole on cells and cellular processes are significant. It influences cell function by uncoupling respiratory electron transport and ATP synthesis within mitochondria . This leads to a lack of energy in the biological cell, eventually causing cell death .
Molecular Mechanism
At the molecular level, 2-Benzoylpyrrole exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an uncoupler of oxidative phosphorylation, disrupting the normal flow of electrons within the cell and preventing the synthesis of ATP .
Temporal Effects in Laboratory Settings
It is known that the compound’s insecticidal activity varies depending on the substituents on the benzene ring .
Dosage Effects in Animal Models
The effects of 2-Benzoylpyrrole vary with different dosages in animal models . Some N-alkylated compounds exhibited both insecticidal activity and acaricidal activity, with IC50 as low as 10–20 mg L−1 on both activities .
Metabolic Pathways
It is known that the compound interacts with enzymes and cofactors in the process of oxidative phosphorylation .
Transport and Distribution
Its high lipophilicity suggests that it may be able to easily cross cell membranes .
準備方法
Synthetic Routes and Reaction Conditions
2-Benzoylpyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of 2-benzoylpyrrole .
Another method involves the use of manganese acetate as a catalyst. In this process, 2-benzoylpyrrole is synthesized by reacting pyrrole with benzoyl chloride in an organic solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 2-benzoylpyrrole often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
2-Benzoylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert it into 2-benzylpyrrole.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: 2-Benzylpyrrole.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
2-Benzylpyrrole: Similar in structure but with a benzyl group instead of a benzoyl group.
Chlorfenapyr: A commercial insecticide derived from pyrrole compounds.
Pyrrolomycins: Natural antibiotic pyrrole compounds with varying degrees of antibacterial and antifungal activities.
Uniqueness
2-Benzoylpyrrole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its high lipophilicity and weak acidity make it particularly effective as an uncoupler of oxidative phosphorylation, distinguishing it from other pyrrole derivatives .
特性
IUPAC Name |
phenyl(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGQMYSOLVBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227753 | |
| Record name | Ketone, phenyl pyrrol-2-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-46-3 | |
| Record name | 2-Benzoylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, phenyl pyrrol-2-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7697-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketone, phenyl pyrrol-2-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL(1H-PYRROL-2-YL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

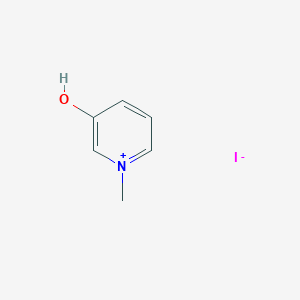
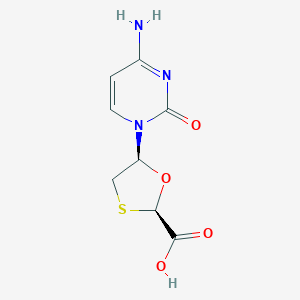
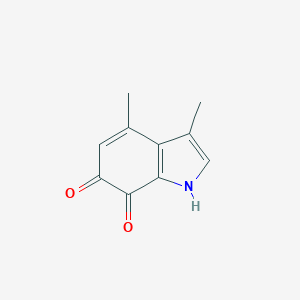

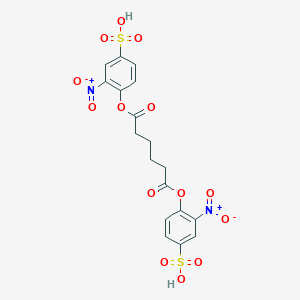
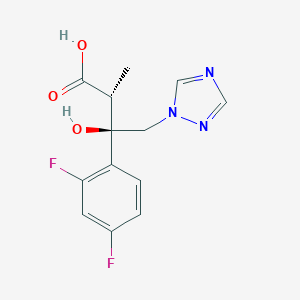

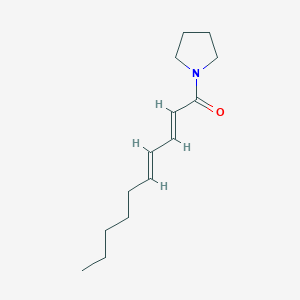
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)
